(3Z)-1,1,1-trifluoro-4-{[4-(trifluoromethoxy)phenyl]amino}pent-3-en-2-one
Description
This compound features a trifluoromethyl group at position 1, a conjugated enone backbone (pent-3-en-2-one), and a 4-(trifluoromethoxy)phenylamino substituent at position 2. The (3Z)-stereochemistry ensures spatial alignment of the trifluoromethyl and amino groups, influencing electronic and steric properties.
Properties
IUPAC Name |
(Z)-1,1,1-trifluoro-4-[4-(trifluoromethoxy)anilino]pent-3-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F6NO2/c1-7(6-10(20)11(13,14)15)19-8-2-4-9(5-3-8)21-12(16,17)18/h2-6,19H,1H3/b7-6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFNWVWUEZZVVMI-SREVYHEPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C(F)(F)F)NC1=CC=C(C=C1)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)C(F)(F)F)/NC1=CC=C(C=C1)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F6NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-1,1,1-trifluoro-4-{[4-(trifluoromethoxy)phenyl]amino}pent-3-en-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(trifluoromethoxy)aniline and 1,1,1-trifluoropent-3-en-2-one.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistent quality and yield. The use of advanced analytical techniques, such as NMR and mass spectrometry, is essential for monitoring the reaction progress and verifying the product’s identity.
Chemical Reactions Analysis
Types of Reactions
(3Z)-1,1,1-trifluoro-4-{[4-(trifluoromethoxy)phenyl]amino}pent-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trifluoromethyl and trifluoromethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that fluorinated compounds can exhibit enhanced anticancer properties. The specific structure of (3Z)-1,1,1-trifluoro-4-{[4-(trifluoromethoxy)phenyl]amino}pent-3-en-2-one allows it to interact with various biological targets. Studies have shown that similar compounds can inhibit tumor growth by interfering with cellular signaling pathways .
Enzyme Inhibition
Fluorinated compounds are often used as enzyme inhibitors due to their ability to mimic natural substrates. This compound may serve as a lead for developing inhibitors against specific enzymes involved in disease processes, such as proteases or kinases .
Material Science
Fluorinated Polymers
The unique properties of this compound make it suitable for the synthesis of fluorinated polymers. These materials are known for their chemical resistance and thermal stability, making them ideal for applications in coatings and electronics. The incorporation of trifluoromethyl groups can improve the hydrophobicity of polymer surfaces, leading to enhanced performance in various industrial applications .
Environmental Studies
Pollutant Degradation
Research into the environmental impact of fluorinated compounds has revealed their potential role in pollutant degradation. The stability of this compound may allow it to be utilized in the development of methods for degrading persistent organic pollutants (POPs) in contaminated environments .
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal demonstrated that a structurally similar trifluoromethyl compound exhibited significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the disruption of mitochondrial function and induction of apoptosis . This suggests that this compound could be further investigated for its potential anticancer properties.
Case Study 2: Polymer Development
In a recent study focused on material science, researchers synthesized a novel polymer using trifluoromethylated monomers similar to this compound. The resulting polymer demonstrated enhanced thermal stability and chemical resistance compared to non-fluorinated counterparts. This advancement opens pathways for developing new materials with superior properties for industrial applications .
Mechanism of Action
The mechanism of action of (3Z)-1,1,1-trifluoro-4-{[4-(trifluoromethoxy)phenyl]amino}pent-3-en-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and trifluoromethoxy groups can influence the compound’s binding affinity and selectivity, leading to various biological effects. The compound’s ability to form hydrogen bonds and participate in π-π interactions plays a crucial role in its activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Amino Group
a. Aromatic vs. Aliphatic Amino Groups
- Pyridin-2-ylamino Derivative (CAS 234112-39-1): Replacing the 4-(trifluoromethoxy)phenyl group with pyridin-2-yl introduces a basic nitrogen, altering solubility (predicted pKa = 4.78) and enabling coordination chemistry.
- Isopropylamino Derivative (CAS 127223-95-4): The aliphatic isopropyl group reduces steric hindrance compared to aromatic substituents, increasing flexibility and possibly improving bioavailability. However, the lack of aromaticity diminishes electron-withdrawing effects, which may reduce stability in polar environments .
b. Electron-Withdrawing Substituents
- Naphthalen-2-yl Derivative: Substituting the phenyl ring with naphthalen-2-yl extends conjugation, significantly enhancing nonlinear optical (NLO) activity. Experimental studies report a first-order hyperpolarizability (β₀) of 1.98 × 10⁻³⁰ esu, attributed to intramolecular charge transfer (ICT) from the naphthyl system to the enone backbone .
- 4-Methoxyphenylamino Derivative (CAS Not Specified): The methoxy group is electron-donating, counteracting the electron-withdrawing trifluoromethyl group. This balance may reduce ICT efficiency compared to the trifluoromethoxy derivative, impacting NLO performance .
Backbone Modifications
a. Pyrazolone Derivatives
- (4Z)-1-Phenyl-3-(Trifluoromethyl)-4-({[3-(Trifluoromethyl)phenyl]amino}Methylidene)-4,5-Dihydro-1H-Pyrazol-5-one (CAS 477851-32-4): The pyrazolone ring introduces rigidity and additional hydrogen-bonding sites. Predicted acidity (pKa ≈ 3.44) suggests stronger proton donation compared to the enone backbone, making it suitable for supramolecular assembly or enzyme inhibition .
b. Extended Conjugation Systems
Functional Group Additions
Key Data Comparison
Biological Activity
(3Z)-1,1,1-Trifluoro-4-{[4-(trifluoromethoxy)phenyl]amino}pent-3-en-2-one is a compound of significant interest due to its unique trifluoromethyl and phenyl functionalities. This compound has been studied for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHFN\O
- Molecular Weight : 277.22 g/mol
The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The presence of trifluoromethyl groups enhances lipophilicity and metabolic stability, which may contribute to its bioactivity.
Biological Activity Overview
Research indicates that this compound exhibits several key biological activities:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit tumor growth in certain cancer cell lines. It has been shown to affect pathways involved in cell proliferation and apoptosis.
- Anti-inflammatory Effects : The compound has demonstrated potential in modulating inflammatory responses, possibly through the inhibition of pro-inflammatory cytokines.
- Antimicrobial Properties : Some studies indicate that it may possess antimicrobial activity against various pathogens.
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Activity
In a study examining the effects on breast cancer cells, this compound was found to significantly reduce cell viability at concentrations above 10 µM. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway, as evidenced by increased caspase activity and mitochondrial membrane potential disruption.
Case Study 2: Anti-inflammatory Effects
A different study focused on the anti-inflammatory properties of the compound using a mouse model of acute inflammation. Administration resulted in a marked decrease in inflammatory markers such as TNF-alpha and IL-6, supporting its potential therapeutic role in inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
